molecular formula C19H17Cl2N3O B2974256 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol CAS No. 305865-40-1

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol

Cat. No. B2974256
CAS RN: 305865-40-1
M. Wt: 374.27
InChI Key: UBSZWJQSQYZWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein kinase C-related kinase 2 (PRK2), which is a crucial enzyme involved in various cellular processes.

Mechanism of Action

The mechanism of action of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol involves the inhibition of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol, which is a crucial enzyme involved in various cellular processes, including cell migration, proliferation, and survival. By inhibiting 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol, this compound can suppress the growth and survival of cancer cells and reduce inflammation and fibrosis.
Biochemical and Physiological Effects:
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol has several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce collagen deposition in fibrotic tissues. It also has a favorable safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol in lab experiments is its potency and specificity towards 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol. It can be used as a tool compound to study the role of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol in various cellular processes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain assays.

Future Directions

There are several future directions related to 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol. One of the areas of research is to develop more potent and selective inhibitors of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol. Another area of research is to study the potential of this compound as a therapeutic agent for various diseases, including cancer and fibrosis. Further studies are also needed to understand the mechanism of action of this compound and its interaction with other cellular pathways.

Synthesis Methods

The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol involves several steps. The starting material is 3,6-dichloro-9H-carbazole, which is reacted with 2-methylimidazole in the presence of a base to form an intermediate. This intermediate is then reacted with 2-bromo-1-(3-chloropropyl)benzene in the presence of a palladium catalyst to form the final product.

Scientific Research Applications

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol has been extensively studied in scientific research. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It also has anti-inflammatory and anti-fibrotic properties, making it a potential therapeutic agent for various diseases, including rheumatoid arthritis and pulmonary fibrosis.

properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(2-methylimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O/c1-12-22-6-7-23(12)10-15(25)11-24-18-4-2-13(20)8-16(18)17-9-14(21)3-5-19(17)24/h2-9,15,25H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSZWJQSQYZWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol

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